
Penta-3,4-dien-1-yl methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Penta-3,4-dien-1-yl methanesulfonate is an organic compound that features a unique structure with both an allene and a methanesulfonate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of penta-3,4-dien-1-yl methanesulfonate typically involves a multi-step process. One common method is the Johnson-Claisen rearrangement, which starts with the preparation of 4-((tert-butyldiphenylsilyl)oxy)but-2-yn-1-ol. This intermediate is then converted to ethyl 3-(((tert-butyldiphenylsilyl)oxy)methyl)penta-3,4-dienoate, followed by the addition of methanesulfonyl chloride to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Penta-3,4-dien-1-yl methanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be replaced by other nucleophiles.
Oxidation Reactions: The allene moiety can be oxidized to form different products.
Reduction Reactions: The compound can be reduced to form alkenes or alkanes.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield azides, nitriles, or amines, while oxidation can produce epoxides or diols.
Wissenschaftliche Forschungsanwendungen
Penta-3,4-dien-1-yl methanesulfonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive allene group.
Medicine: Explored for its potential in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of penta-3,4-dien-1-yl methanesulfonate involves its reactivity towards nucleophiles and electrophiles. The allene group can participate in cycloaddition reactions, while the methanesulfonate group can undergo nucleophilic substitution. These reactions enable the compound to interact with various molecular targets and pathways, making it a versatile tool in synthetic chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Penta-1,4-dien-3-one: Another compound with an allene moiety, used in the synthesis of bioactive molecules.
Methanesulfonyl Chloride: A reagent used to introduce the methanesulfonate group into organic molecules.
Ethyl 3-(((tert-butyldiphenylsilyl)oxy)methyl)penta-3,4-dienoate: An intermediate in the synthesis of penta-3,4-dien-1-yl methanesulfonate.
Uniqueness
This compound is unique due to its combination of an allene and a methanesulfonate group, which imparts distinct reactivity and versatility in synthetic applications. This dual functionality allows for a wide range of chemical transformations, making it a valuable compound in organic synthesis .
Eigenschaften
InChI |
InChI=1S/C6H10O3S/c1-3-4-5-6-9-10(2,7)8/h4H,1,5-6H2,2H3 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSFLPOMEKCWPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCC=C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
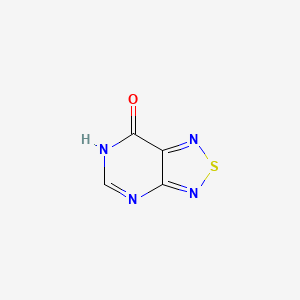

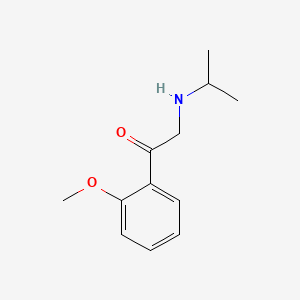
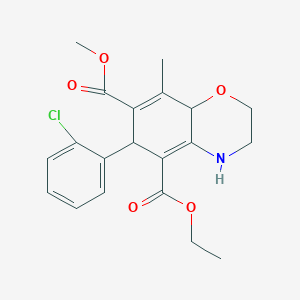
![2-Methyl-5-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13406838.png)

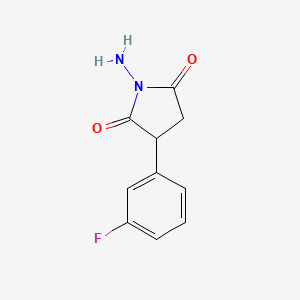

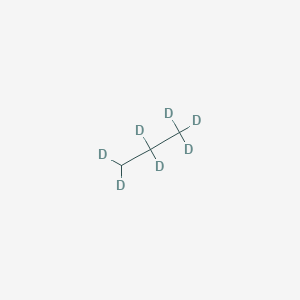
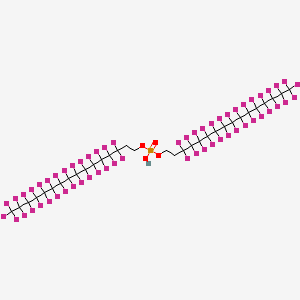

![N-[(5-methylpyridin-3-yl)methyl]-1,1-diphenylmethanimine](/img/structure/B13406882.png)
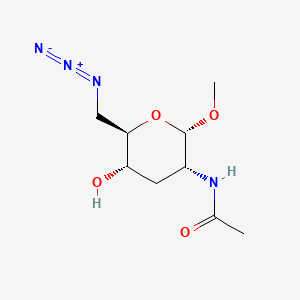
![(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21E)-2,13,15,17,27,29-hexahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaene-26-carbaldehyde](/img/structure/B13406889.png)
